molecular formula C9H20ClN B046864 4-Butylpiperidine hydrochloride CAS No. 372195-85-2

4-Butylpiperidine hydrochloride

Cat. No. B046864
M. Wt: 177.71 g/mol
InChI Key: PJZNWESBJXCGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Butylpiperidine hydrochloride and related compounds often involves intricate chemical reactions. For instance, the synthesis of 1-tert-butyl-4-chloropiperidine demonstrates the generation of an N-tert-butyl group through the reaction of a dimethyliminium salt with methylmagnesium chloride, showcasing the complexity and efficiency of modern synthetic routes (Amato et al., 2005).

Molecular Structure Analysis

The molecular structure of related piperidine derivatives has been extensively studied, revealing insights into their conformation and stability. For example, the crystal structure of 1-phenyl-c-4-t-butyl-r-cyclohexylpiperidine hydrochloride shows an axial t-butyl group, indicating the steric effects and conformational preferences of such compounds (Geneste et al., 1981).

Chemical Reactions and Properties

Chemical reactions involving 4-Butylpiperidine hydrochloride derivatives demonstrate their reactivity and potential for further functionalization. The synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling highlights the versatility of piperidine derivatives in forming complex structures (Corley et al., 2004).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility and melting points, are crucial for their application in various scientific fields. Studies like the one on polyelectrolytes involving poly-4-vinyl-N-n-butylpyridonium bromide provide valuable data on these compounds' behavior in solutions and their interactions with other molecules (Fuoss & Strauss, 1948).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, of 4-Butylpiperidine hydrochloride, are essential for understanding its interactions and applications. Research into the conformation and reactivity of piperidine rings, as seen in the investigations of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives, sheds light on the fundamental aspects of these compounds' chemistry (Cygler et al., 1980).

Scientific Research Applications

  • Photovoltaic Applications: 4-tert-Butylpyridine (t-BP) is noted to improve photovoltaic performance in solid-state dye-sensitized solar cells. This improvement is attributed to the shifting of titanium dioxide's energy levels and an increase in electron lifetime (Yang et al., 2018).

  • Solar Cell Efficiency: Addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells significantly enhances performance. This effect is achieved by shifting the TiO2 band edge towards negative potentials and increasing the electron lifetime (Boschloo et al., 2006).

  • Molecular Conformation: Studies on 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives reveal a chair conformation in the solid state, influenced by intramolecular and intermolecular hydrogen bonds (Cygler et al., 1980).

  • Anaesthetic Applications: The anaesthetic 1-(3-n-butoxypropyl)-4-benzoyloxypiperidine hydrochloride forms two conformational isomers, both of which can form inclusion complexes with β-cyclodextrin (Kemel’bekov et al., 2013).

  • Synthetic Peptides: N-trifluoroacetyl-2-methoxy-4-t. butylpiperidine isomers exhibit different conformational properties, which can be important in their role as β-bend inducing entities in synthetic peptides (Duquet et al., 2010).

  • Large-Scale Synthesis: A study has developed a simple and robust process for large-scale synthesis of 4-methylenepiperidine hydrochloride, achieving high purity and yield (Chen et al., 2019).

  • Veterinary Medicine: Both 4-AP and t-butyl significantly improved supported stepping ability in dogs with chronic spinal cord injury, demonstrating potential therapeutic applications (Lim et al., 2014).

  • Catalyst Applications: Crosslinked polyvinylpyridine hydrochloride serves as a mild catalyst for acetalization of carbonyl compounds and esterification of carboxylic acids (Yoshida et al., 1981).

Safety And Hazards

When handling 4-Butylpiperidine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This suggests that the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-Butylpiperidine, is an active area of research. Future directions may include further exploration of the pharmacological applications of piperidines .

properties

IUPAC Name

4-butylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-2-3-4-9-5-7-10-8-6-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZNWESBJXCGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629380
Record name 4-Butylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylpiperidine hydrochloride

CAS RN

372195-85-2
Record name 4-Butylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Butylpiperidine hydrochloride
Reactant of Route 2
4-Butylpiperidine hydrochloride
Reactant of Route 3
4-Butylpiperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Butylpiperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Butylpiperidine hydrochloride
Reactant of Route 6
4-Butylpiperidine hydrochloride

Citations

For This Compound
2
Citations
G van der Heijden, TB van Schaik… - European Journal of …, 2019 - Wiley Online Library
An efficient Ugi‐type three‐component reaction (U‐3CR) for the synthesis of pipecolic amides is reported. The U‐3CR between electronically diverse isocyanides, carboxylic acids and 4…
G van der Heijden, LM Bouter, E Terpstra-Lindeman… - 2006 - research.vu.nl
An efficient Ugi-type three-component reaction (U-3CR) for the synthesis of pipecolic amides is reported. The U-3CR between electronically diverse isocyanides, carboxylic acids and 4-…
Number of citations: 2 research.vu.nl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.